(5-Iodopyridin-3-yl)methanol

概要

説明

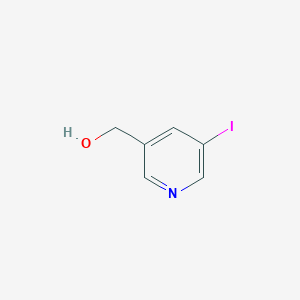

(5-Iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H6INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic compound, and contains an iodine atom at the 5-position and a hydroxymethyl group at the 3-position of the pyridine ring .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-iodopyridine with formaldehyde in the presence of a reducing agent to yield (5-Iodopyridin-3-yl)methanol . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

(5-Iodopyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding pyridinylmethanol derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Iodopyridine-3-carboxaldehyde or 5-Iodopyridine-3-carboxylic acid.

Reduction: 5-Hydroxypyridin-3-ylmethanol.

Substitution: Various substituted pyridinylmethanol derivatives depending on the nucleophile used.

科学的研究の応用

(5-Iodopyridin-3-yl)methanol has diverse applications in scientific research:

作用機序

The mechanism of action of (5-Iodopyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The iodine atom and hydroxymethyl group may play a role in its binding affinity and reactivity with target molecules . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Similar Compounds

(6-Iodopyridin-2-yl)methanol: Similar structure but with the iodine atom at the 6-position and the hydroxymethyl group at the 2-position.

(2-Amino-5-iodopyridin-3-yl)methanol: Contains an amino group in addition to the iodine and hydroxymethyl groups.

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Contains a methyl group instead of an iodine atom.

Uniqueness

(5-Iodopyridin-3-yl)methanol is unique due to the specific positioning of the iodine atom and hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of applications .

生物活性

(5-Iodopyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an iodine atom and a hydroxymethyl group. The presence of these functional groups is crucial for its biological interactions. The iodine atom enhances lipophilicity, potentially influencing the compound's ability to penetrate biological membranes, while the hydroxymethyl group can participate in hydrogen bonding with target biomolecules, thereby affecting its binding affinity and reactivity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The halogen substituents (iodine) may enhance the compound's binding affinity, leading to inhibition or activation of these targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogens.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's structural features may facilitate interactions with cancer-related targets, offering a potential avenue for therapeutic development .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations comparable to established antibiotics.

- Table 1 summarizes the antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Activity :

- In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

- Table 2 presents findings from these studies:

Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HT-29 (Colon Cancer) 20 A549 (Lung Cancer) 25

Q & A

Q. Basic: What are the recommended synthetic routes for (5-Iodopyridin-3-yl)methanol?

Methodological Answer:

The synthesis typically involves functionalization of pyridine derivatives. A common approach is iodination at the 5-position of a pre-functionalized pyridine scaffold. For example, starting from 3-hydroxymethylpyridine, iodination can be achieved using iodine monochloride (ICl) or iodine with a suitable oxidizing agent in a polar solvent like methanol or DMSO . Alternative routes may involve coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the iodine substituent after constructing the pyridine-methanol backbone. Solvent selection is critical; toluene and methanol are frequently used due to their compatibility with iodination and stability of intermediates .

Q. Basic: How should purification and isolation of this compound be optimized?

Methodological Answer:

Chromatographic methods, particularly reverse-phase HPLC or column chromatography with silica gel, are effective for purification. Solvent systems like ethyl acetate/hexane (3:7) or methanol/DCM (1:9) are recommended for isolating polar intermediates. For higher purity (>95%), recrystallization in ethanol or acetonitrile is advised . Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) ensures proper separation of byproducts, such as unreacted iodination agents or dehalogenated side products .

Q. Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR : H NMR should show a singlet for the hydroxymethyl group (~4.5 ppm) and characteristic aromatic protons in the pyridine ring (7.5–8.5 ppm). C NMR confirms the iodinated position (C-I coupling ~160 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should display a molecular ion peak at m/z 235.94 (CHINO) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in 60% methanol/water .

Q. Advanced: How do substituent effects (e.g., iodine vs. chlorine/methyl) influence reactivity and applications?

Methodological Answer:

The iodine atom enhances electrophilic substitution reactivity due to its electron-withdrawing nature, making the compound a versatile intermediate for cross-coupling reactions (e.g., Sonogashira or Ullmann couplings). Comparatively, chlorine or methyl groups at the 5-position reduce steric hindrance but decrease electrophilicity, limiting utility in metal-catalyzed reactions . Computational studies (DFT) can model the electronic effects of substituents on frontier molecular orbitals, guiding targeted modifications for applications in fluorinated pharmaceuticals or agrochemicals .

Q. Advanced: What catalytic systems optimize hydrogenation or dehalogenation of this compound?

Methodological Answer:

Palladium-based catalysts (e.g., Lindlar catalyst or Pd/C) in methanol or ethanol under H atmosphere (1–3 bar) selectively reduce iodine to hydrogen without affecting the hydroxymethyl group. For dehalogenation, Pd nanoparticles modified with ligands (e.g., PPh) improve selectivity and reduce over-reduction risks . Kinetic studies using GC-MS can track reaction progress and optimize temperature (25–50°C) and catalyst loading (1–5 mol%) .

Q. Advanced: How can computational tools aid in retrosynthetic planning or property prediction?

Methodological Answer:

AI-driven platforms (e.g., Reaxys or Pistachio) enable retrosynthetic analysis by identifying feasible precursors and reaction pathways. For property prediction:

- LogP : Calculated values (~1.2) using software like ChemAxon guide solubility assessments in DMSO or methanol .

- Dipole Moments : TD-DFT simulations predict excited-state behavior, relevant for photochemical applications .

- Reactivity Descriptors : Fukui indices derived from DFT models highlight nucleophilic/electrophilic sites for functionalization .

Q. Contradiction Analysis: Are there discrepancies in reported synthetic yields or reaction conditions?

Methodological Answer:

Discrepancies arise in iodination efficiency depending on solvent choice. For instance, methanol may promote higher yields (~75%) compared to DMSO (~60%) due to reduced side reactions, but DMSO enhances solubility of iodinating agents . To resolve contradictions, replicate reactions under controlled conditions (e.g., inert atmosphere, stoichiometric ICl) and characterize intermediates via H NMR to identify competing pathways (e.g., oxidation of the hydroxymethyl group).

Q. Advanced: How to validate analytical methods for trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Detect trace deiodinated byproducts (e.g., 3-hydroxymethylpyridine) at LOD <0.1% using MRM transitions .

- Spiking Experiments : Add known impurities (e.g., 5-chloro analogues) to assess recovery rates (>95%) and column efficiency .

- Forced Degradation Studies : Expose the compound to heat (60°C), light, or acidic/basic conditions to validate stability-indicating methods .

特性

IUPAC Name |

(5-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAESWHLLEUUMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640075 | |

| Record name | (5-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-58-2 | |

| Record name | (5-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。